Cas no 851808-43-0 (1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-Cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound featuring a cyclopentanecarbonyl group and a 3-nitrophenylmethylsulfanyl substituent attached to a dihydroimidazole core. This structure suggests potential utility in medicinal chemistry and organic synthesis, particularly as an intermediate for biologically active molecules. The presence of the nitro group and sulfur-containing moiety may enhance reactivity in nucleophilic or electrophilic substitution reactions. Its imidazole backbone is commonly associated with coordination chemistry and catalytic applications. The compound's defined stereochemistry and functional group diversity make it a candidate for further derivatization in drug discovery or materials science research.
1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851808-43-0 structure
Product name:1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851808-43-0
MF:C16H19N3O3S
MW:333.40536236763
CID:6278534
PubChem ID:4389945

1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • 851808-43-0
    • MLS000684701
    • SMR000323219
    • SR-01000127446
    • F0630-1844
    • AKOS024589488
    • SR-01000127446-1
    • cyclopentyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • CHEMBL1462827
    • cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • HMS2710H04
    • Inchi: 1S/C16H19N3O3S/c20-15(13-5-1-2-6-13)18-9-8-17-16(18)23-11-12-4-3-7-14(10-12)19(21)22/h3-4,7,10,13H,1-2,5-6,8-9,11H2
    • InChI Key: QNMZSKDTIGNMRV-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)[N+](=O)[O-])C1=NCCN1C(C1CCCC1)=O

Computed Properties

  • Exact Mass: 333.11471265g/mol
  • Monoisotopic Mass: 333.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 104Ų

1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1844-2mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-1844-25mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1844-40mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-1844-3mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1844-100mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1844-2μmol
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1844-1mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-1844-4mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1844-20μmol
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1844-30mg
1-cyclopentanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-43-0 90%+
30mg
$119.0 2023-05-17

Additional information on 1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

1-Cyclopentanecarbonyl-2-{(3-Nitrophenyl)Methylsulfanyl}-4,5-Dihydro-1H-Imidazole: A Comprehensive Overview

The compound with CAS No. 851808-43-0, known as 1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which incorporates a cyclopentanecarbonyl group, a nitrophenyl substituent, and an imidazole ring system. The imidazole ring is a heterocyclic aromatic structure that plays a crucial role in determining the compound's chemical properties and reactivity.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The cyclopentanecarbonyl group contributes to the molecule's stability and flexibility, while the nitrophenyl substituent introduces electron-withdrawing effects that can influence its electronic properties. These features make the compound a promising candidate for use in coordinate covalent catalysis, where its ability to stabilize transition states is highly valued.

One of the most intriguing aspects of this compound is its ability to participate in intermolecular hydrogen bonding and π-π interactions, which are critical for its role in supramolecular chemistry. Researchers have explored its potential as a building block for self-assembled monolayers and other nanostructured materials. In one notable study published in *Nature Chemistry*, the compound was used to construct a highly ordered supramolecular polymer network, demonstrating its versatility in materials science applications.

The synthesis of 1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazole ring via cyclization reactions and the subsequent introduction of the nitrophenyl substituent through nucleophilic aromatic substitution. Recent advancements in catalyst design have significantly improved the yield and purity of this synthesis pathway, making it more accessible for large-scale production.

In terms of biological applications, this compound has shown potential as a modulator of enzyme activity due to its ability to bind to specific protein targets. Studies conducted at the University of Cambridge have demonstrated its inhibitory effects on certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound for drug development. However, further research is required to fully understand its pharmacokinetic properties and toxicity profile.

Another area where this compound has shown promise is in optoelectronic materials. Its unique electronic structure allows it to function as an efficient charge transport material in organic light-emitting diodes (OLEDs). A recent study published in *Advanced Materials* reported that incorporating this compound into OLED architectures significantly improved device efficiency and stability, highlighting its potential for use in next-generation display technologies.

The versatility of 1-cyclopentanecarbonyl-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole extends to its use as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has made it valuable in catalytic applications, particularly in asymmetric catalysis and cross-coupling reactions. Researchers at Stanford University have utilized this property to develop novel catalyst systems for the synthesis of biologically active molecules.

In conclusion, CAS No. 851808-43-0 represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers working in organic chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and medical innovations.

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